

Unveiling the Core Structure of Tetravinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetravinylsilane

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This in-depth guide provides a foundational understanding of the chemical structure of **tetravinylsilane** (TVS), a versatile organosilicon compound. By delving into its molecular architecture, bonding parameters, and the experimental techniques used for its characterization, this document serves as a critical resource for professionals in research and development.

Molecular Structure and Composition

Tetravinylsilane, systematically named tetraethenylsilane, is a molecule with the chemical formula $C_8H_{12}Si$.^[1] Its fundamental structure consists of a central silicon (Si) atom covalently bonded to four vinyl ($-CH=CH_2$) groups. This arrangement results in a tetrahedral geometry around the silicon center. The molecule has a molecular weight of approximately 136.27 g/mol .^[1]

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in **tetravinylsilane** has been determined through single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles derived from this experimental work, providing a quantitative description of the molecule's geometry in the solid state.

Bond	Bond Length (Å)
Si-C	1.859(2) - 1.865(2)
C=C	1.336(3) - 1.340(3)
C-H (vinyl)	0.93(3) - 1.01(3)

Data extracted from the crystallographic study
by Bartkowska B., et al. (1997).

Angle	Bond Angle (°)
C-Si-C	107.8(1) - 111.2(1)
Si-C-C	122.0(2) - 122.6(2)
H-C-H (vinyl)	116(2) - 118(2)
Si-C-H (vinyl)	118(2) - 121(2)
C-C-H (vinyl)	119(2) - 122(2)

Data extracted from the crystallographic study
by Bartkowska B., et al. (1997).

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive solid-state structure of **tetravinylsilane** was elucidated using single-crystal X-ray diffraction. The following provides a summary of the experimental methodology employed.

Crystal Growth: Single crystals of **tetravinylsilane** suitable for X-ray diffraction were grown from a solution at low temperature.

Data Collection: A crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain a more precise structure. A four-circle diffractometer equipped with a monochromatic X-ray

source (e.g., Mo K α radiation) was utilized. A series of diffraction images were recorded as the crystal was rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final structural model was validated using standard crystallographic metrics.

Molecular Visualization

To provide a clear visual representation of the chemical structure of **tetravinylsilane**, the following diagram was generated using the Graphviz (DOT language).

Figure 1. Ball-and-stick model of **Tetravinylsilane**'s molecular structure.

Gas-Phase Structure

To date, a dedicated gas-phase electron diffraction (GED) study specifically for **tetravinylsilane** has not been prominently reported in the literature. GED is a powerful technique for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal lattice. While the solid-state structure provides a highly accurate picture of the molecule's conformation, the gas-phase structure would offer complementary insights into its intrinsic geometry and the rotational freedom of the vinyl groups. The structure of the related, simpler molecule, vinylsilane ($\text{CH}_2=\text{CHSiH}_3$), has been a subject of interest.^{[2][3]}

Conclusion

The chemical structure of **tetravinylsilane** is characterized by a central silicon atom tetrahedrally coordinated to four vinyl groups. The quantitative details of its bond lengths and angles in the solid state have been precisely determined by single-crystal X-ray diffraction, providing a solid foundation for understanding its reactivity and physical properties. While a gas-phase structural determination would offer a more complete picture, the available crystallographic data serves as a robust and essential starting point for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.

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- To cite this document: BenchChem. [Unveiling the Core Structure of Tetravinylsilane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072032#a-basic-understanding-of-tetravinylsilane-s-chemical-structure]

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